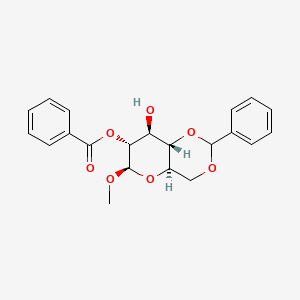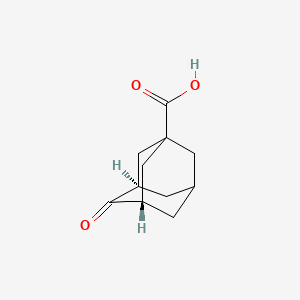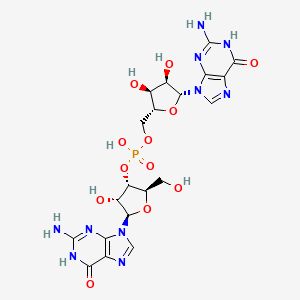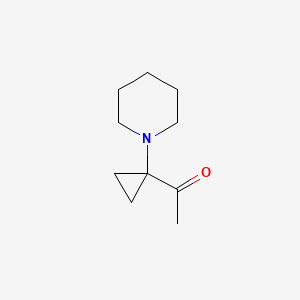![molecular formula C34H27CrN8NaO6 B13829310 sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid” is a complex chemical entity that likely exhibits unique properties due to its intricate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the diazenyl group: This can be achieved through the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Formation of the pyrazolyl group: This can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling of the two moieties: The two synthesized intermediates can be coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This could involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation or reduction reactions.
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the conditions used. For example, oxidation of the pyrazolyl group could yield a pyrazolone derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of dyes, pigments, or catalysts.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. For example:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparación Con Compuestos Similares
Similar Compounds
Sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate: A related compound with similar functional groups.
Chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid: Another related compound with a similar structure.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which may confer distinct reactivity and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C34H27CrN8NaO6 |
|---|---|
Peso molecular |
718.6 g/mol |
Nombre IUPAC |
sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/2C17H14N4O3.Cr.Na/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;;/h2-10,22H,1H3,(H,23,24);2-10,15H,1H3,(H,23,24);;/q;;;+1/p-1 |
Clave InChI |
ZYGRTOVLRXHJKC-UHFFFAOYSA-M |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)O)[O-])C3=CC=CC=C3.[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)










